N-methyl-1-(propan-2-yl)azetidin-3-amine
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Overview
Description
N-methyl-1-(propan-2-yl)azetidin-3-amine is a heterocyclic compound containing an azetidine ring, which is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine typically involves the aza-Michael addition reaction. This reaction is carried out by reacting N-Boc-azetidin-3-one with a suitable Michael acceptor in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar aza-Michael addition reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(propan-2-yl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted azetidines .
Scientific Research Applications
N-methyl-1-(propan-2-yl)azetidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-1-(propan-2-yl)azetidin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without additional substituents.
Pyrrolidine: A five-membered nitrogen-containing ring with similar reactivity.
Piperidine: A six-membered nitrogen-containing ring with broader applications in medicinal chemistry.
Uniqueness
N-methyl-1-(propan-2-yl)azetidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its smaller ring size compared to pyrrolidine and piperidine results in different steric and electronic effects, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N-methyl-1-propan-2-ylazetidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6(2)9-4-7(5-9)8-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
MVQNWPCNVVIJQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(C1)NC |
Origin of Product |
United States |
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